7-Bromo-5-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

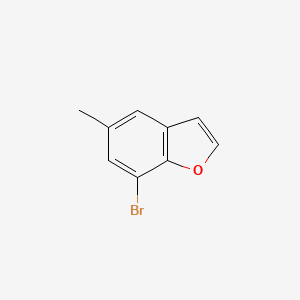

Structure

2D Structure

Properties

IUPAC Name |

7-bromo-5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUMDTURHSPEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610505 | |

| Record name | 7-Bromo-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-48-2 | |

| Record name | 7-Bromo-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-5-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-5-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a highly plausible synthetic route adapted from established methodologies for analogous compounds. The characterization data presented is predicted based on the analysis of structurally related molecules and fundamental spectroscopic principles.

Introduction

Benzofurans are a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in a wide array of biologically active molecules. Their scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a broad range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The targeted substitution on the benzofuran ring system, such as the incorporation of bromo and methyl groups, allows for the fine-tuning of their physicochemical and biological properties, making them attractive targets for drug discovery and organic synthesis. This guide focuses on the synthesis and characterization of this compound, providing a detailed protocol and expected analytical data.

Proposed Synthesis of this compound

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 2-bromo-4-methylphenol. This method, adapted from a patented procedure for the synthesis of 7-bromobenzofuran, involves an initial etherification followed by an acid-catalyzed intramolecular cyclization.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromo-4-methylphenoxy)-2,2-dimethoxyethane

-

To a stirred solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2-bromo-4-methylphenoxy)-2,2-dimethoxyethane.

Step 2: Synthesis of this compound

-

Add the purified 1-(2-bromo-4-methylphenoxy)-2,2-dimethoxyethane (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

-

Heat the mixture with vigorous stirring to 100-120 °C for 4-6 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques.

Physicochemical Properties

The basic physicochemical data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known data for analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d | 1H | H-2 |

| ~ 7.40 | d | 1H | H-4 |

| ~ 7.20 | d | 1H | H-6 |

| ~ 6.75 | d | 1H | H-3 |

| ~ 2.45 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.5 | C-7a |

| ~ 145.0 | C-2 |

| ~ 132.0 | C-5 |

| ~ 128.0 | C-3a |

| ~ 125.0 | C-4 |

| ~ 122.0 | C-6 |

| ~ 106.0 | C-3 |

| ~ 101.0 | C-7 |

| ~ 21.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 181/183 | Moderate | [M-CHO]⁺ |

| 131 | Moderate to High | [M-Br]⁺ |

| 103 | Moderate | [M-Br-CO]⁺ |

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound, a valuable compound for further research in medicinal and materials chemistry. The provided experimental protocols are based on well-established chemical transformations for the benzofuran core. While the presented characterization data is predictive, it offers a solid baseline for the analysis and confirmation of the synthesized product. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation and study of this and other polysubstituted benzofuran derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-Bromo-5-methylbenzofuran. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on general synthesis strategies and the broader biological context of benzofuran derivatives to support further research and development.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 211.06 g/mol | --INVALID-LINK--[1] |

| CAS Number | 35700-48-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Liquid | --INVALID-LINK--[2] |

| Appearance | Clear colorless | --INVALID-LINK--[2] |

| Purity (by GC) | ≥96.0% | --INVALID-LINK--[2] |

| Refractive Index | 1.5935-1.5985 @ 20°C | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive structural confirmation. General spectral characteristics of benzofurans can be inferred from publicly available databases for related structures.

Experimental Protocols: A General Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a common and adaptable method for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization.

A plausible synthetic route for this compound could be adapted from established methods for benzofuran synthesis, such as the Perkin rearrangement or palladium-catalyzed coupling reactions. A general two-step process is outlined below.

Step 1: Etherification Reacting 2-bromo-4-methylphenol with an appropriate haloacetaldehyde derivative (e.g., 2-chloro-1,1-diethoxyethane) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) would yield an intermediate ether.

Step 2: Cyclization The resulting ether intermediate can then be subjected to acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong mineral acid) to afford the final this compound product.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzofuran.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity : Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial Activity : The benzofuran nucleus is a key component in compounds with antibacterial and antifungal properties.

Given the prevalence of benzofuran derivatives as kinase inhibitors in drug discovery, a hypothetical signaling pathway where this compound could potentially exert an effect is illustrated below. This diagram serves as a conceptual framework for designing future biological assays.

Conclusion

This compound is a benzofuran derivative for which fundamental physicochemical data is partially available through commercial suppliers. Key experimental parameters such as melting point, boiling point, and solubility, along with detailed spectroscopic analyses and biological activity studies, are yet to be reported in the scientific literature. The provided general synthesis protocol and the hypothetical signaling pathway offer a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.

References

Spectroscopic Data of 7-Bromo-5-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-Bromo-5-methylbenzofuran. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document focuses on presenting predicted data and general experimental protocols applicable to the characterization of this and similar molecules.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.6 | d | H-2 |

| ~7.4 | d | H-4 |

| ~7.2 | s | H-6 |

| ~6.8 | d | H-3 |

| ~2.4 | s | -CH₃ |

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~155 | C-7a |

| ~145 | C-2 |

| ~130 | C-5 |

| ~128 | C-3a |

| ~125 | C-4 |

| ~120 | C-6 |

| ~115 | C-7 |

| ~105 | C-3 |

| ~21 | -CH₃ |

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-O stretch (furan ring) |

| ~800-600 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 210/212 | High | [M]⁺, [M+2]⁺ (due to Br isotopes) |

| 181/183 | Medium | [M-CHO]⁺ |

| 131 | Medium | [M-Br]⁺ |

| 102 | Medium | [M-Br-CHO]⁺ |

Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0 to 220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - GC/MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS).

-

Chromatographic Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

-

Mass Spectrometry Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The standard EI energy is 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. The presence of a bromine atom will be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak.[1][2][3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

References

An In-depth Technical Guide to CAS Number 35700-48-2 and a Potential Compound of Interest for Drug Development

Disclaimer: Initial research on CAS number 35700-48-2 reveals a significant discrepancy in available data. The CAS number is officially assigned to 7-Bromo-5-methylbenzofuran . However, the context of the query for an audience of researchers and drug development professionals suggests a potential interest in a biologically active molecule, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid . This latter compound is associated with a different CAS number (28328-54-3) but is relevant in pharmaceutical research as an impurity of the drug Bumetanide and as a core structure for developing enzyme inhibitors. This guide will provide information on both compounds to address this ambiguity.

Part 1: this compound (CAS 35700-48-2)

This compound is a halogenated aromatic ether. Its primary use is likely as a chemical intermediate in organic synthesis.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H7BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| IUPAC Name | 7-bromo-5-methyl-1-benzofuran | [] |

| MDL Number | MFCD11877828 | [1] |

Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement | Source |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270, P301+P310 | [3] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280, P302+P352, P362+P364 | [3] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280, P305+P351+P338 | [3] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | P261, P271, P304+P340, P403+P233 | [3] |

Part 2: 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (CAS 28328-54-3)

This compound, also known as Desbutylbumetanide, is an impurity of the diuretic drug Bumetanide.[4][5] Its core structure is of interest in medicinal chemistry. Research has been conducted on derivatives of the related "4-phenoxy-5-sulfamoylbenzoic acid" motif for their potential as dual-action inhibitors of the urease enzyme and virulent bacterial strains.[6]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H12N2O5S | [5][7] |

| Molecular Weight | 308.31 g/mol | [5][8] |

| IUPAC Name | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid | [5] |

| Synonyms | Desbutylbumetanide, Bumetanide Impurity B | [4][8] |

| Storage | +5°C | [5] |

Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement | Source |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P332+P317 | [8] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P264+P265, P280, P305+P351+P338, P337+P317 | [8] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | P261, P271, P304+P340, P319, P403+P233 | [8] |

Biological Activity and Experimental Protocols

A study on Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid demonstrated their potential as dual inhibitors of urease and various bacterial strains, suggesting their utility in treating gastrointestinal diseases like peptic ulcers.[6]

-

Synthesis of Schiff Bases: The synthesis involved the reaction of the 4-phenoxy-5-sulfamoylbenzoic acid motif with different aldehydes and ketones at the sulfamoyl group. The resulting products were characterized using FT-IR, 1H NMR, 13C NMR, and mass spectroscopy.[6]

-

Anti-Urease Enzyme Inhibition Assay: The inhibitory effect of the synthesized compounds on the urease enzyme was investigated using the Weatherburn method.[6]

-

Antibacterial Potential Assessment: The antibacterial activity was evaluated using the agar well diffusion method against five bacterial strains: Micrococcus luteus (gram-positive), Staphylococcus aureus (gram-positive), Serratia marcescens (gram-negative), Stenotrophomonas maltophilia (gram-negative), and Escherichia coli (gram-negative). The zones of inhibition were measured in millimeters at three different doses.[6]

Mandatory Visualizations

Caption: Experimental workflow for synthesis and evaluation of sulfamoylbenzoic acid derivatives.

Caption: Logical relationship of the investigated compounds and their therapeutic potential.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Amino-4-Phenoxy-5-Sulfamoylbenzoic Acid | CAS Number 28328-54-3 [klivon.com]

- 6. portlandpress.com [portlandpress.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Potential of 7-Bromo-5-methylbenzofuran Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][4][5] The strategic placement of various substituents on the benzofuran ring system allows for the fine-tuning of their pharmacological profiles. Among these, halogenated derivatives, particularly those containing bromine, have shown enhanced biological efficacy.[4][6] This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of a specific subclass: 7-Bromo-5-methylbenzofuran derivatives. While direct and extensive research on this particular scaffold is emerging, this document consolidates available information and extrapolates from closely related bromo- and methyl-substituted benzofurans to highlight its therapeutic promise.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core structure. While various methods exist for the synthesis of benzofurans, specific routes have been outlined for this compound and its derivatives. A common precursor, 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid, is commercially available, providing a convenient starting point for further derivatization.[7] General synthetic strategies often involve the reaction of a substituted salicylaldehyde with an alpha-halo ketone or ester, followed by cyclization. For instance, the synthesis of benzofuran-2-carbohydrazide derivatives involves the initial formation of an ethyl benzofuran-2-carboxylate, which is then reacted with hydrazine hydrate.[8]

A generalized synthetic workflow for creating a library of this compound derivatives is depicted below. This pathway allows for the introduction of diverse chemical moieties at the 2-position, enabling the exploration of structure-activity relationships.

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Biological Activity Data

Direct quantitative data for a wide range of this compound derivatives is limited in publicly accessible literature. However, by examining data from structurally similar bromo- and methyl-substituted benzofurans, we can infer the potential activity of this class. The following tables summarize the biological activities of various substituted benzofuran derivatives, providing a basis for comparison and highlighting the potential of the 7-bromo-5-methyl scaffold.

Table 1: Anticancer Activity of Bromo-Substituted Benzofuran Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [4] |

| A549 (Lung) | 3.5 ± 0.6 | [4] | ||

| SW620 (Colon) | 10.8 ± 0.9 | [4] | ||

| Compound 14c | 3-oxadiazolylbenzofuran with bromo substitution | HCT116 (Colon) | 3.27 | [9] |

| Compound 37a-j | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 (Breast) | Not specified | [5] |

| PC-3 (Prostate) | Not specified | [5] |

Table 2: Antimicrobial Activity of Bromo- and Methyl-Substituted Benzofuran Derivatives

| Compound Class | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Ketoximes | General | S. aureus | 0.039 | [2] |

| C. albicans | 0.625-2.5 | [2] | ||

| Hydrophobic Analogs | Aryl at C-3 | S. aureus | 0.39-3.12 | [10] |

| MRSA | 0.39-3.12 | [10] | ||

| B. subtilis | 0.39-3.12 | [10] | ||

| Aza-benzofurans | General | S. typhimuriumi | 12.5 | [11] |

| S. aureus | 12.5 | [11] | ||

| Oxa-benzofurans | General | P. italicum | 12.5 | [11] |

| C. musae | 12.5-25 | [11] |

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound derivatives are yet to be elucidated, related compounds have been shown to induce apoptosis in cancer cells and inhibit key inflammatory mediators.

Anticancer Activity: Induction of Apoptosis

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Bromo-substituted benzofuran derivatives have been shown to induce apoptosis in cancer cells, a process often mediated by the activation of caspases.[12] The potential involvement of the Bcl-2 family of proteins and the p53 tumor suppressor pathway is also an area of active investigation.

Caption: A simplified diagram illustrating a potential caspase-dependent apoptotic pathway initiated by benzofuran derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of novel chemical entities like this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The this compound derivatives, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[4]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

-

Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reaction Mixture: Various concentrations of the this compound derivatives are mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.[13]

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants, which is an indicator of NO production.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: The cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents. Based on the biological activities of related bromo- and methyl-substituted benzofurans, this class of compounds holds significant potential, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom is often associated with enhanced potency, and the methyl group can influence lipophilicity and metabolic stability.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substituents at other positions of the benzofuran ring. Comprehensive screening of these compounds against a wide range of cancer cell lines and microbial strains is crucial to identify lead candidates. Subsequent studies should then aim to elucidate their mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies will be essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives, ultimately paving the way for their potential clinical development.

References

- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. danabiosci.com [danabiosci.com]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

A Technical Guide to the Synthesis of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and antiviral properties, making them highly valuable targets in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing substituted benzofurans, with a focus on methodologies, experimental protocols, and comparative data.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering efficient and versatile routes with high functional group tolerance. Palladium, copper, rhodium, and gold catalysts are prominently featured in these transformations, primarily facilitating C-O and C-C bond formations.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern benzofuran synthesis, with Sonogashira coupling followed by cyclization being a particularly powerful strategy. This approach typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.

A general workflow for this process is the domino Sonogashira coupling/cyclization reaction.

In a reaction vial, 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), and K₃PO₄ (1.00 mmol) are added. A palladium complex (e.g., PEPPSI-IPr, 2 mol%) and DMSO (ca. 2 mL) are then added. The resulting reaction mixture is heated at 90 °C for 10 hours. After cooling to room temperature, the reaction is quenched with water (ca. 20 mL). The mixture is extracted with EtOAc (3 x 20 mL), and the combined organic layers are dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]

| Entry | o-Iodophenol | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Iodophenol | Phenylacetylene | PEPPSI-IPr (2) | K₃PO₄ | DMSO | 90 | 10 | 85 | [1] |

| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | PEPPSI-IPr (2) | K₃PO₄ | DMSO | 90 | 10 | 88 | [1] |

| 3 | 2-Iodophenol | 1-Octyne | PEPPSI-IPr (2) | K₃PO₄ | DMSO | 90 | 10 | 75 | [1] |

Another important palladium-catalyzed method is the intramolecular O-arylation of o-halobenzyl ketones, which proceeds via an enolate intermediate.

To a solution of the o-bromobenzyl ketone (1.0 equiv) in toluene are added NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.05 equiv), and a suitable phosphine ligand such as rac-DTBPB (0.1 equiv). The mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then subjected to acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid in toluene at reflux) to afford the benzofuran.[2][3]

| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-(2-Bromophenyl)-1-phenylethanone | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 110 | 85 | [2][3] |

| 2 | 1-(2-Bromophenyl)propan-2-one | Pd₂(dba)₃ / rac-DTBPB | NaOtBu | Toluene | 80 | 91 | [2][3] |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective alternative to palladium for the synthesis of benzofurans. Common methods include the coupling of o-iodophenols with terminal alkynes and intramolecular cyclizations.

A mixture of the o-iodophenol (2.00 mmol), aryl acetylene (2.00 mmol), [Cu(phen)(PPh₃)₂]NO₃ (1 mol%), and Cs₂CO₃ (2.2 equiv) in toluene (5.0 mL) is stirred at a specified temperature for 24-48 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 2-arylbenzofuran.[4]

| Entry | o-Iodophenol | Aryl Acetylene | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Iodophenol | Phenylacetylene | Cs₂CO₃ | 110 | 24 | 95 | [4] |

| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | Cs₂CO₃ | 110 | 24 | 93 | [4] |

| 3 | 2-Iodophenol | 4-Ethynyltoluene | Cs₂CO₃ | 110 | 48 | 85 | [4] |

Rhodium and Gold-Catalyzed Syntheses

Rhodium and gold catalysts have also emerged as powerful tools for benzofuran synthesis, often enabling unique transformations. For instance, rhodium-catalyzed C-H activation and annulation of m-salicylic acid derivatives with vinylene carbonate provides access to C4-substituted benzofurans.[5][6] Gold catalysts are particularly effective in the cycloisomerization of o-alkynylphenols.[7][8][9][10]

Intramolecular Cyclization Reactions

Intramolecular cyclization of suitably functionalized phenols is a classical and widely employed strategy for benzofuran synthesis. These reactions can be promoted by acids, bases, or proceed through thermal rearrangements.

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is effective for substrates such as o-allylphenols and aryloxyacetaldehyde acetals.

Base-Promoted Cyclizations

Base-promoted intramolecular cyclization is a facile, transition-metal-free method for the synthesis of benzofurans from substrates like o-bromobenzylketones.[11]

A mixture of the o-bromobenzylketone (0.5 mmol) and potassium t-butoxide (1.5 mmol) in DMF (3 mL) is stirred at 100 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, quenched with saturated aqueous NH₄Cl solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[11]

| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(2-Bromophenyl)-2-phenylethan-1-one | KOtBu | DMF | 100 | 2 | 85 | [11] |

| 2 | 1-(2-Bromo-4-methylphenyl)-2-phenylethan-1-one | KOtBu | DMF | 100 | 2 | 82 | [11] |

Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction involves a base-catalyzed ring contraction. Microwave-assisted protocols have been developed to significantly reduce reaction times.

A mixture of the 3-bromocoumarin (1.0 mmol) and sodium hydroxide (3.0 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 300W for 5 minutes at 79 °C. After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl. The precipitated solid is filtered, washed with water, and dried to afford the benzofuran-2-carboxylic acid.[7][12]

| Entry | 3-Bromocoumarin | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 300 | 5 | 79 | 99 | [7][12] |

| 2 | 3-Bromo-6-chlorocoumarin | 300 | 5 | 79 | 98 | [7][12] |

| 3 | 3-Bromocoumarin | 300 | 5 | 79 | 99 | [7][12] |

Wittig Reaction and Related Methods

The Wittig reaction provides a versatile route to substituted benzofurans. Intramolecular Wittig reactions of o-hydroxybenzyltriphenylphosphonium salts are commonly used for the synthesis of 2-substituted benzofurans.

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and Et₃N (0.6 mL) is stirred under reflux for 2 hours. The precipitate is removed by filtration, and the filtrate is concentrated. The residue is then purified by chromatography to yield 2-phenylbenzofuran.[13]

| Entry | 2-Hydroxybenzylphosphonium salt | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Hydroxybenzyltriphenylphosphonium bromide | Benzoyl chloride | Et₃N | Toluene | 2 | 60 | [13] |

| 2 | 5-Chloro-2-hydroxybenzyltriphenylphosphonium bromide | Benzoyl chloride | Et₃N | Toluene | 2 | 55 | [13] |

Conclusion

The synthesis of substituted benzofurans is a rich and evolving field, with a diverse array of methodologies available to synthetic chemists. Transition-metal catalysis, particularly with palladium and copper, offers highly efficient and versatile routes with broad substrate scope. Classical methods such as intramolecular cyclizations and the Perkin rearrangement remain valuable tools, especially with modern adaptations like microwave assistance. The Wittig reaction provides a reliable pathway for the introduction of substituents at the 2- and 3-positions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and required functional group tolerance. This guide provides a foundational overview of the key synthetic approaches, equipping researchers with the knowledge to design and execute the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.

References

- 1. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]

- 3. pjps.pk [pjps.pk]

- 4. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

The Benzofuran Ring System: A Technical Guide to Reactivity and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7] This guide provides an in-depth exploration of the reactivity of the benzofuran ring system and a detailed overview of key functionalization strategies, complete with experimental protocols and quantitative data to aid in the development of novel therapeutics.

Core Reactivity of the Benzofuran Ring System

Benzofuran is an aromatic heterocyclic compound consisting of a furan ring fused to a benzene ring. This fusion results in a unique electronic distribution that dictates its reactivity. The molecule is generally more stable to chemical attack than furan alone due to its aromaticity.[8]

Electrophilic Aromatic Substitution

Electrophilic substitution is a fundamental reaction for functionalizing the benzofuran core. Due to the influence of the oxygen heteroatom, the furan ring is more electron-rich than the benzene ring, making it the primary site of electrophilic attack. The reaction preferentially occurs at the C2 position.[8][9][10][11] This regioselectivity can be explained by examining the stability of the sigma complexes formed as intermediates. Attack at the C2 position allows for the delocalization of the positive charge onto the benzene ring, creating a more stable benzylic-like carbocation intermediate.[10][11]

Common electrophilic substitution reactions include halogenation and Friedel-Crafts reactions.[9] For instance, bromination of benzofuran derivatives can be achieved using bromine to introduce a bromine atom, a key handle for further cross-coupling reactions.[9][12]

Key Functionalization Strategies

The versatile functionalization of the benzofuran nucleus is crucial for synthesizing diverse libraries of compounds for drug screening. Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have revolutionized the ability to introduce a wide range of substituents with high precision and efficiency.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis and functionalization of benzofurans.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, alkyl, and other functional groups.

Sonogashira Coupling: This reaction is widely used for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[1][13]

Suzuki Coupling: The Suzuki coupling is another important method for C-C bond formation, often employed to introduce aryl or vinyl groups. For example, 2-fluorobenzofurans can be coupled with arylboronic acids using a nickel catalyst.[14][15]

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of amine functionalities, which are prevalent in many biologically active molecules.

Table 1: Comparison of Metal-Catalyzed Functionalization Reactions

| Reaction Name | Catalyst System | Substrates | Product Type | Typical Yields | Reference |

| Sonogashira Coupling | (PPh₃)PdCl₂ / CuI | o-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran | 70-91% | [1][16] |

| Nickel-Catalyzed Suzuki | Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran, Arylboronic Acid | 2-Arylbenzofuran | 48-95% | [14][15] |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | Benzofuran, Aryl Halide | 2-Arylbenzofuran | Moderate to Good | [17] |

| Rhodium-Catalyzed C-H Activation | [Cp*RhCl₂]₂ | Benzamide, Vinylene Carbonate | Substituted Benzofuran | 30-80% | [16] |

Cycloaddition Reactions

Cycloaddition reactions provide an efficient way to construct the benzofuran ring system or to build more complex fused heterocyclic structures. These reactions are characterized by their high atom economy.

-

[4+1] Cycloaddition: Scandium triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides is an efficient method for synthesizing 2-amino-3-arylbenzofurans.[1][17]

-

[3+2] Cycloaddition: Photochemical [3+2] cycloaddition reactions have been used to synthesize complex benzofuran-containing natural products.[18]

-

[4+2] Cycloaddition (Diels-Alder): Benzofuran-derived azadienes can undergo [4+2] cycloaddition reactions to construct spiro-benzofuran frameworks.[19]

Nucleophilic Substitution Reactions

While less common than electrophilic substitution, nucleophilic substitution reactions can also be employed to functionalize the benzofuran ring, particularly when activated by electron-withdrawing groups or through metal catalysis.[1][20] Palladium-catalyzed nucleophilic substitution has been used for the synthesis of 2-functionalized benzofurans.[21]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of benzofurans.

Protocol 1: Synthesis of 2-Substituted Benzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1][13]

This procedure is a widely adopted method for constructing the benzofuran core from readily available starting materials.

-

Materials:

-

o-Iodophenol (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)PdCl₂) (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (5 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/ethyl acetate eluent system

-

-

Procedure:

-

To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

-

Protocol 2: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofuran with an Arylboronic Acid [14][15]

This protocol demonstrates the functionalization of a pre-formed benzofuran ring via C-F bond activation.

-

Materials:

-

2-Fluorobenzofuran (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol %)

-

Tricyclohexylphosphine (PCy₃) (20 mol %)

-

Potassium carbonate (K₂CO₃) (1.2 equiv)

-

Toluene (solvent)

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine 2-fluorobenzofuran, the arylboronic acid, Ni(cod)₂, PCy₃, and K₂CO₃.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-arylbenzofuran.

-

Benzofurans in Drug Development: Targeting Signaling Pathways

The biological activity of benzofuran derivatives is often attributed to their ability to interact with key enzymes and receptors in various signaling pathways.[6][22] Understanding these interactions is critical for rational drug design.

mTOR Signaling Inhibition: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Certain benzofuran-based small molecules have been identified as inhibitors of the mTOR pathway, making them promising candidates for anticancer drug development.[22][23][24]

STING Pathway Agonism: The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering an immune response against infections and cancer.[25] Recently, benzofuran derivatives have been identified as STING agonists, highlighting their potential as immunomodulatory agents for antiviral and cancer therapies.[25]

Conclusion

The benzofuran ring system remains a privileged scaffold in the pursuit of novel therapeutic agents. A thorough understanding of its inherent reactivity, coupled with the strategic application of modern functionalization techniques, empowers medicinal chemists to design and synthesize diverse and complex molecules. The detailed protocols and reactivity principles outlined in this guide serve as a practical resource for researchers dedicated to harnessing the full potential of benzofuran chemistry in drug discovery and development.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. 22723_lec7.ppt [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Benzofuran synthesis [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-5-methylbenzofuran: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds. Its versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This technical guide focuses on the potential applications of a specific derivative, 7-Bromo-5-methylbenzofuran, in the field of medicinal chemistry. While direct research on this particular molecule is limited, this document extrapolates its potential based on the extensive studies of structurally related brominated and methylated benzofuran analogs. We will explore its plausible synthetic routes, potential as an anticancer, antimicrobial, and anti-inflammatory agent, and the signaling pathways it may modulate. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of new therapeutic agents. The inherent physicochemical properties of this scaffold, combined with the potential for substitution at various positions, have made it a focal point for medicinal chemists. Derivatives of benzofuran have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

The introduction of a bromine atom to the benzofuran ring, as in this compound, is of particular interest. Halogenation, especially bromination, is a common strategy in drug design to enhance the potency and selectivity of a molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding affinity. Furthermore, the methyl group at the 5-position can modulate the lipophilicity and metabolic stability of the compound. This guide will delve into the untapped potential of this compound as a valuable building block for the synthesis of novel drug candidates.

Synthesis of this compound and its Derivatives

Proposed Synthetic Pathway

A potential pathway to synthesize this compound could start from 2-bromo-4-methylphenol. This starting material can be reacted with a suitable two-carbon synthon, followed by an intramolecular cyclization to form the benzofuran ring. One such general method is the reaction with an α-haloketone or α-haloacetal followed by acid-catalyzed cyclization.

General Experimental Protocol for Benzofuran Synthesis

The following is a generalized experimental protocol for the synthesis of a benzofuran derivative from a substituted phenol, which could be adapted for this compound.

-

Step 1: Etherification. To a solution of the substituted phenol (e.g., 2-bromo-4-methylphenol) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) and an α-halo ketone or acetal (e.g., chloroacetaldehyde dimethyl acetal). The reaction mixture is typically stirred at reflux for several hours until the starting phenol is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.

-

Step 2: Cyclization. The intermediate ether is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, the substituted benzofuran, is then purified by chromatography or recrystallization.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of brominated benzofuran derivatives against a variety of cancer cell lines. The presence of the bromine atom is often associated with enhanced cytotoxicity.

Table 1: Cytotoxic Activity of Representative Brominated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | K562 (Leukemia) | 0.37 | [1] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [2] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [2] |

| 3-Oxadiazolylbenzofuran bromo derivative | HCT116 (Colon) | 3.27 | [3] |

| 2-Arylbenzofuran derivative | MDA-MB-468 (Breast) | 0.16 | [3] |

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties. The introduction of a bromine atom can lead to compounds with significant activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Representative Brominated Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-3-carbohydrazide derivative | M. tuberculosis H37Rv | 2 | [4] |

| 2-Amino-4-arylthio-5-hydroxybenzofuran derivative | Candida krusei | 1.6 - 12.5 | [4] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [5] |

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is another promising area of research. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.

Table 3: Anti-inflammatory Activity of Representative Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 17.3 | [6] |

| Aza-benzofuran derivative | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 16.5 | [6] |

| Piperazine/benzofuran hybrid | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 52.23 ± 0.97 | [7] |

IC50: The half maximal inhibitory concentration; NO: Nitric Oxide.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzofuran derivatives are a result of their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, this compound could potentially exert its effects through the following mechanisms:

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and chronic inflammatory disorders. Several benzofuran derivatives have been shown to inhibit the NF-κB pathway.[7][8]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[9][10]

Key Experimental Protocols

To facilitate further research into the potential of this compound, this section provides detailed protocols for fundamental in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well. Incubate for 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the extensive body of research on analogous brominated and methylated benzofuran derivatives strongly supports its potential as a valuable scaffold in medicinal chemistry. The predicted anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on the development of an efficient and scalable synthesis for this compound. Subsequently, a comprehensive biological evaluation of the compound and its derivatives against a panel of cancer cell lines and microbial strains is crucial. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and guide the design of more potent and selective drug candidates. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. jocpr.com [jocpr.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Electronic Properties of 7-Bromo-5-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational data for 7-Bromo-5-methylbenzofuran is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the title compound and its close structural analogs. Data from analogous compounds are explicitly noted and should be interpreted as representative examples.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of research in medicinal chemistry and drug development. The introduction of halogen substituents, such as bromine, can significantly modulate the electronic properties and biological activity of the benzofuran scaffold. This guide focuses on the molecular structure and electronic properties of this compound, providing a technical foundation for researchers in the field.

Molecular Structure

The molecular structure of this compound consists of a bicyclic system where a furan ring is fused to a benzene ring. A bromine atom is substituted at the 7-position and a methyl group at the 5-position of the benzofuran core.

Table 1: Representative Crystallographic Data for an Analogous Benzofuran Derivative (5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6375 (2) |

| b (Å) | 9.5170 (2) |

| c (Å) | 11.2413 (2) |

| α (°) | 75.513 (1) |

| β (°) | 84.848 (1) |

| γ (°) | 71.626 (1) |

| Volume (ų) | 750.72 (3) |

Note: This data is for a structurally similar compound and is provided for illustrative purposes.

Below is a diagram illustrating the general workflow for determining the molecular structure of a crystalline organic compound like a substituted benzofuran.

Electronic Properties

The electronic properties of this compound are influenced by the interplay of the aromatic benzofuran core and the electronic effects of the bromo and methyl substituents. The bromine atom, being electronegative, is expected to act as a weak deactivator of the benzene ring towards electrophilic substitution, while the methyl group is an activating group.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[4][5]

Computational studies on various benzofuran derivatives using Density Functional Theory (DFT) have been performed to elucidate their electronic structures.[6][7] For substituted benzofurans, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO distribution can be influenced by the nature and position of the substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

Table 2: Representative Theoretical Electronic Properties of a Substituted Benzofuran (Illustrative)

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are illustrative and based on DFT calculations for various substituted benzofurans. Specific values for this compound would require dedicated computational analysis.

The following diagram illustrates the relationship between molecular orbitals and electronic transitions.

UV-Vis Spectroscopy

The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Benzofuran and its derivatives typically exhibit characteristic absorption bands in the UV region. The absorption spectra of some benzofuran derivatives show two main absorption bands.[9] Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra.[6]

Experimental Protocols

Synthesis of Substituted Benzofurans

The synthesis of benzofuran derivatives can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an α-halo-ketone or aldehyde, followed by cyclization. For this compound, a plausible synthetic pathway could involve the reaction of 2-bromo-4-methylphenol with a suitable two-carbon synthon, followed by acid-catalyzed cyclization. A patent for the preparation of 7-bromobenzofuran describes a two-step process starting from o-bromophenol and 2-bromo-1,1-dimethoxyethane.[10]

General Protocol for the Synthesis of a Substituted Benzofuran (Illustrative):

-

Step 1: Etherification: A solution of the appropriately substituted phenol (e.g., 2-bromo-4-methylphenol) and an α-halo-acetaldehyde dimethyl acetal are dissolved in a suitable solvent (e.g., DMF, acetone). A base (e.g., K2CO3) is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by extraction and purified to yield the intermediate ether.

-

Step 2: Cyclization: The intermediate ether is dissolved in a suitable solvent (e.g., toluene, chlorobenzene) and treated with a strong acid (e.g., polyphosphoric acid, sulfuric acid) at an elevated temperature.[10] The reaction mixture is heated for several hours to facilitate cyclization. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization.

The following diagram outlines a generalized synthetic workflow for substituted benzofurans.

Characterization Techniques

The characterization of this compound would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Table 3: Key Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations for this compound |

| 1H NMR | To determine the number and environment of protons. | Aromatic protons on the benzofuran ring, a singlet for the methyl group, and distinct signals for the furan ring protons. |

| 13C NMR | To determine the number and environment of carbon atoms. | Signals corresponding to the carbon atoms of the benzofuran core, the methyl group, and the bromine-substituted carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C9H7BrO, and characteristic isotopic pattern for bromine. |

| FT-IR Spectroscopy | To identify functional groups. | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the furan ring. |

| UV-Vis Spectroscopy | To study electronic transitions. | Absorption maxima in the UV region, characteristic of the benzofuran chromophore. |

| X-ray Crystallography | To determine the precise three-dimensional molecular structure (if single crystals are obtained). | Provides accurate bond lengths, bond angles, and crystal packing information. |

Conclusion

This compound represents an interesting scaffold for further investigation in materials science and medicinal chemistry. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its molecular and electronic properties can be inferred from the rich literature on analogous substituted benzofurans. This guide provides a foundational understanding and outlines the experimental and computational approaches necessary for a detailed characterization of this and similar molecules. Further dedicated studies are warranted to fully elucidate the unique properties and potential applications of this compound.

References

- 1. 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. emerald.com [emerald.com]

- 7. physchemres.org [physchemres.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Benzofuran

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals